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The first successful isolation and purification of Clemastanin B was achieved using High-Speed Counter-

Current Chromatography (HSCCC) [1].

¢ Isolation Methodology: The preparative HSCCC was performed with a two-phase solvent system
composed of ethyl acetate-n-butanol-water (2:7:9, viviv). From 250 mg of a crude extract
containing 24.8% clemastanin B, a one-step elution yielded 59.2 mg of clemastanin B with a purity
of 94.6%, achieving a recovery of 90.3% [1].

¢ Structural Elucidation: The chemical structure of the isolated compound was identified using a suite
of spectroscopic technigues, including IR, MS, 1H NMR, and 13C NMR [1]. Chemically, it is
characterized as 7'S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-B-D-glucopyranoside, meaning it is a
diglucoside of the lignan (-)-lariciresinol [2].

Quantitative Isolation Data

The table below summarizes the key quantitative data from the initial isolation study:

Parameter Result

Source Material Radix Isatidis (Roots of Isatis indigotica) [1]

Isolation Technique High-Speed Counter-Current Chromatography (HSCCC) [1]
Solvent System Ethyl acetate - n-butanol - water (2:7:9, v/viv) [1]

Amount from 250 mg Crude Extract 59.2 mg [1]
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Parameter Result
Purity (by HPLC) 94.6% [1]
Recovery 90.3% [1]

Biosynthesis and Key Enzymes

The biosynthetic pathway of Clemastanin B in Isatis indigotica has been elucidated, revealing the crucial

role of specific UDP-glycosyltransferases (UGTSs) [3].
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Diagram: Biosynthetic pathway of Clemastanin B, highlighting [iUGT4 as the dominant UGT for the first
glycosylation step.
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e Biosynthetic Pathway: The pathway begins with coniferyl alcohol, which is dimerized by a dirigent
protein (DIR) to form pinoresinol. Pinoresinol is then reduced by pinoresinol/lariciresinol reductase
(PLR) to form lariciresinol [3].

¢ Key Glycosyltransferases: The glycosylation of lariciresinol is a critical step. Research has
functionally characterized several UGTs [3]:

o liUGT4 plays the dominant role in the glycosylation of lariciresinol to form lariciresinol-4-O-[3-
D-glucoside, which is the direct precursor to clemastanin B.

o liUGT1 and liUGT71B5a also exhibit similar functions but with different catalytic efficiencies
and primary roles in planta.

¢ Molecular Docking Insights: Site-directed mutagenesis studies on liUGT4 have identified that
residues H373, W376, and E397 are critical for its catalytic activity, while F151 may be associated
with substrate preference [3].

Antiviral Mechanisms of Action

Clemastanin B exhibits a multi-faceted mechanism of action against influenza viruses, primarily by

targeting early and mid-stage steps in the viral replication cycle [4] [2].
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Diagram: Proposed anti-influenza mechanisms of Clemastanin B, showing its multi-stage inhibitory effects.

The proposed mechanisms, supported by experimental data, include [4] [2]:

¢ Inhibition of Virus Attachment: Prevents the virus from binding to the host cell receptors.
¢ Inhibition of Viral Endocytosis: Blocks the entry of the virus into the host cell.
¢ Inhibition of Viral Uncoating: Prevents the release of the viral genetic material inside the host cell.
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¢ Inhibition of RNP Export: Traps the viral ribonucleoprotein complex in the nucleus, preventing the
assembly of new viral particles.

Quantitative Antiviral Profile

Clemastanin B demonstrates broad-spectrum activity against various influenza strains. The table below

summarizes its in vitro efficacy:

Virus Type Strains/Subtypes Reported ICso (in vitro)
Human Influenza A H1N1 (including swine-origin), H3N2 0.087 - 0.72 mg/mL [2]
Human Influenza B Not specified 0.087 - 0.72 mg/mL [2]
Avian Influenza H6N2, H7N3, HON2 0.087 - 0.72 mg/mL [2]
Other Tested Viruses RSV, ADV3, PIV3, EV71, HRV Inactive [2]

A significant advantage of clemastanin B is that its mechanism of action presents a high barrier to the

development of viral resistance, and it does not easily lead to the emergence of drug-resistant strains [2].

Research Implications and Future Directions

Clemastanin B represents a promising candidate for antiviral drug development. Its significance is multi-

fold:

e Promising Antiviral Candidate: It is a key active ingredient contributing to the antiviral efficacy of the
traditional medicine Banlangen, which is used in formulated products like "Isatis-Root Granule" and
"Lianhua Qingwen Capsule" for treating respiratory viral infections [3] [5].

¢ Potential for Synthetic Biology: The identification and characterization of the biosynthetic UGTs,
particularly 1iIUGT4, provide a foundation for the sustainable production of clemastanin B and related
antiviral lignan glycosides through synthetic biology in heterologous systems [3].

¢ Foundation for Further Study: The initial isolation and subsequent functional characterization of its
biosynthesis have opened avenues for research into its precise molecular mechanisms and potential
use in combination therapies to combat influenza.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s1488249?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16395796/
https://pubmed.ncbi.nlm.nih.gov/23403777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9237620/
https://www.sciencedirect.com/science/article/pii/S0254627216300516
https://trialsjournal.biomedcentral.com/articles/10.1186/s13063-015-0645-x
https://www.smolecule.com/products/b1488249#clemastanin-b-initial-discovery-and-isolation
https://www.smolecule.com/products/b1488249#clemastanin-b-initial-discovery-and-isolation
https://www.smolecule.com/products/b1488249#clemastanin-b-initial-discovery-and-isolation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1488249?utm_src=pdf-bulk
https://www.smolecule.com/products/s1488249?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s1488249?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

